molecular formula C13H14N4O2 B2725204 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid CAS No. 2411638-67-8

6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid

Cat. No.: B2725204
CAS No.: 2411638-67-8
M. Wt: 258.281
InChI Key: MBWOHUDZGSCHCV-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid is a heterocyclic compound that features both pyrazole and pyrrolidine rings attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid typically involves multi-step organic reactions. One common approach is to start with nicotinic acid and introduce the pyrazole and pyrrolidine groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and receptor binding.

    Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-pyrazol-1-yl)nicotinic acid: Lacks the pyrrolidine group, which may affect its binding properties and biological activity.

    2-(pyrrolidin-1-yl)nicotinic acid: Lacks the pyrazole group, which may influence its chemical reactivity and applications.

Uniqueness

6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid is unique due to the presence of both pyrazole and pyrrolidine groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(19)10-4-5-11(17-9-3-6-14-17)15-12(10)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWOHUDZGSCHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=N2)N3C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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